molecular formula C11H8N2O2 B8285685 5-(Furan-2-yl)-7-aza-oxindole

5-(Furan-2-yl)-7-aza-oxindole

Cat. No.: B8285685
M. Wt: 200.19 g/mol
InChI Key: ZMLHMFSCSAVUTA-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-7-aza-oxindole is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-(furan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C11H8N2O2/c14-10-5-7-4-8(6-12-11(7)13-10)9-2-1-3-15-9/h1-4,6H,5H2,(H,12,13,14)

InChI Key

ZMLHMFSCSAVUTA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-7-azaoxindole (0.75 g, 3.52 mmol), 2-tributyltinfuran (1.26 g, 3.52 mmol), tetraethylammonium chloride hydrate (1.94 g, 10.6 mmol) were combined and dissolved in acetonitrile (10 mL) at room temperature under an atmosphere of nitrogen. Bistriphenylphosphine dichloropalladium (II) (0.25 g, 0.35 mmol) was added and the reaction was warmed to 85° C. for 16 hours. The reaction was cooled to room temperature and diluted with aqueous KF (10%, 60 mL). This was stirred for 20 minutes and then diluted with EtOAc (60 mL). The biphasic system was passed through celite, the layers separated, and the volatiles removed in vacuo. The resulting residue was triturated with diethyl ether and the solids were collected by filtration to afford a light yelow solid (0.28 g, 36% yield). 1H NMR 300 MHz (DMSO-d6) δ11.18 (bs, 1H); 8.45 (s, 1H); 7.92 (s, 1H); 7.79 (s, 1H); 6.95 (d, 1H); 6.60 (d, 1H); 3.64 (s, 2H). APCI m/z 201 (M+1).
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Bistriphenylphosphine dichloropalladium (II)
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Yield
36%

Synthesis routes and methods II

Procedure details

5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (0.75 g, 3.52 mmol), 2-tributyltinfuran (1.26 g, 3.52 mmol), tetraethylammonium chloride hydrate (1.94 g, 10.6 mmol) were combined and dissolved in acetonitrile (10 mL) at room temperature under an atmosphere of nitrogen. Bistriphenylphosphine dichloropalladium (II) (0.25 g, 0.35 mmol) was added, and the reaction was warmed to 85° C. for 16 hours. The reaction was cooled to room temperature and diluted with aqueous KF (10%, 60 mL). This was stirred for 20 minutes and then diluted with EtOAc (60 mL). The biphasic system was passed through celite, the layers separated, and the volatiles removed in vacuo. The resulting residue was triturated with diethyl ether, and the solids were collected by filtration to afford the title compound as a light yelow solid (0.28 g, 36% yield). 1H NMR 300 MHz (DMSO-d6): δ11.18 (bs, 1H); 8.45 (s,1H); 7.92 (s, 1H); 7.79 (s, 1H); 6.95 (d, 1H); 6.60 (d, 1H); 3.64 (s, 2H). APCI m/z 201 (M+1).
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
Bistriphenylphosphine dichloropalladium (II)
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Six

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